molecular formula C16H16FNO2 B5798612 N-(4-fluorobenzyl)-2-(3-methylphenoxy)acetamide

N-(4-fluorobenzyl)-2-(3-methylphenoxy)acetamide

Cat. No. B5798612
M. Wt: 273.30 g/mol
InChI Key: QAOBIARINBZYOH-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(3-methylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FBA or 4-Fluorobenzyl-2-(3-methylphenoxy)acetamide. The purpose of

Mechanism of Action

The exact mechanism of action of N-(4-fluorobenzyl)-2-(3-methylphenoxy)acetamide is not fully understood. However, it has been suggested that FBA may act by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. FBA may also act by modulating the activity of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.
Biochemical and Physiological Effects:
Studies have shown that N-(4-fluorobenzyl)-2-(3-methylphenoxy)acetamide exhibits anti-inflammatory, analgesic, and anticonvulsant effects. FBA has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce pain perception in animal models of neuropathic pain. FBA has been found to have a good safety profile and does not exhibit any significant toxicity at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-fluorobenzyl)-2-(3-methylphenoxy)acetamide in lab experiments is its ability to selectively target COX-2 and LOX enzymes, which are involved in the production of inflammatory mediators. FBA has also been found to have a good safety profile and does not exhibit any significant toxicity at therapeutic doses. However, one of the limitations of using FBA in lab experiments is its relatively low solubility in water, which may limit its bioavailability.

Future Directions

There are several future directions for research on N-(4-fluorobenzyl)-2-(3-methylphenoxy)acetamide. One potential direction is to investigate the potential of FBA as a treatment for other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of FBA as a treatment for other types of pain, such as cancer pain. Additionally, further studies are needed to elucidate the exact mechanism of action of FBA and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-2-(3-methylphenoxy)acetamide involves the reaction of 4-fluorobenzyl chloride with 3-methylphenol in the presence of a base, followed by the reaction of the resulting product with acetic anhydride. The final product is obtained by the addition of ammonia to the reaction mixture, which results in the formation of N-(4-fluorobenzyl)-2-(3-methylphenoxy)acetamide. The purity of the final product can be confirmed by using techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-fluorobenzyl)-2-(3-methylphenoxy)acetamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Studies have also shown that FBA has potential as a treatment for neuropathic pain and inflammation.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-12-3-2-4-15(9-12)20-11-16(19)18-10-13-5-7-14(17)8-6-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOBIARINBZYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203179
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-Fluoro-benzyl)-2-m-tolyloxy-acetamide

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